![molecular formula C12H14N4O2 B2646917 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478081-33-3](/img/structure/B2646917.png)
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of modified purine with a cyclopentenyl group and two methyl groups attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multicomponent reactions . For instance, tetrasubstituted cyclopentenyl frameworks have been produced through a diastereoselective isocyanide-based multicomponent reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine and cyclopentenyl groups. Cyclopentene is known to have a molecular formula of C5H8 .Aplicaciones Científicas De Investigación
1. Psychotropic Potential
Studies have revealed that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, show promise as psychotropic agents. Specifically, these compounds demonstrate potential antidepressant and anxiolytic effects, influenced by their affinity and activity at various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This suggests their possible application in treating mood disorders (Chłoń-Rzepa et al., 2013).
2. Neurodegenerative Disease Treatment
Derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been explored as multitarget drugs for neurodegenerative diseases. Some compounds in this category have shown inhibitory effects on adenosine receptors and monoamine oxidases, which are relevant in the symptomatic and disease-modifying treatment of neurodegenerative disorders. This suggests their potential as more effective treatments compared to single-target therapeutics (Brunschweiger et al., 2014).
3. Anti-inflammatory Activity
Certain substituted analogs based on purine-2,6-dione structures have demonstrated significant anti-inflammatory activity. This is particularly notable in models of chronic inflammation, suggesting their potential application in the development of new anti-inflammatory drugs (Kaminski et al., 1989).
4. Material Design
Purine-2,6-dione derivatives have been studied for their intermolecular interactions, revealing potential applications in the design of new materials. These studies focus on understanding the electrostatic and dispersion energy contributions in these compounds, which could be crucial in designing novel materials with specific properties (Shukla et al., 2020).
5. Analgesic Properties
Research has identified that certain derivatives of purine-2,6-dione exhibit notable analgesic and anti-inflammatory effects. This positions them as potential new classes of analgesic agents, possibly offering alternatives to traditional pain management drugs (Zygmunt et al., 2015).
Propiedades
IUPAC Name |
8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBGNMFWTYJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.